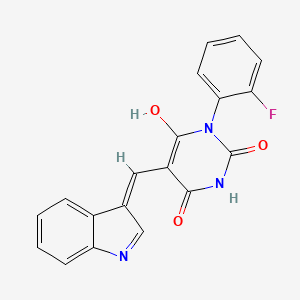
(5E)-1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(2-フルオロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、フルオロフェニル基、インドール部分、ジアジナン-トリオンコアを含むユニークな構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物学的活性と医薬品化学における応用により、様々な科学研究分野で大きな関心を集めています。
2. 製法
合成経路と反応条件: (5E)-1-(2-フルオロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、インドール誘導体の調製から始まり、続いて求電子置換反応によってフルオロフェニル基を導入します。最終段階は、しばしば環化反応を用いて、制御された条件下でジアジナン-トリオン環系を形成することです。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために、最適化された合成経路が用いられることがあります。連続フロー化学や自動合成などの技術を使用して、生産プロセスをスケールアップすることができます。反応条件は、一貫性と効率を維持するために注意深く監視されます。
反応の種類:
酸化: この化合物は、特にインドール部分で酸化反応を受けやすく、様々な酸化誘導体の形成につながります。
還元: 還元反応は、ジアジナン-トリオン環を標的にすることができ、潜在的により還元された形態に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、酸性または塩基性環境を含む様々な条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化またはケトン誘導体をもたらす可能性があり、一方、置換反応は様々な官能基を導入することができます。
4. 科学研究への応用
化学: 化学において、(5E)-1-(2-フルオロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応や経路を探求することができます。
生物学: この化合物は、特に様々な生体分子との相互作用の調査において、生物学的研究で潜在的な可能性を示しています。それは、酵素活性やタンパク質-リガンド相互作用を研究するためのプローブとして役立つことができます。
医学: 医薬品化学では、この化合物は、その潜在的な治療特性について研究されています。それは、特定の疾患に対して活性を示す可能性があり、薬物開発の候補となっています。前臨床試験および臨床試験における有効性と安全性を調べるための研究が進められています。
産業: 産業部門では、(5E)-1-(2-フルオロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、新しい材料や化学製品の開発に使用することができます。そのユニークな特性により、材料科学やナノテクノロジーにおける応用に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with diazinane-2,4,6-trione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl and indole groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
科学的研究の応用
(5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
(5E)-1-(2-フルオロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、その他のタンパク質などが含まれます。この化合物は、これらの標的の活性を調節することができ、様々な生物学的効果をもたらします。関与する正確な経路は現在も調査中ですが、予備研究によると、シグナル伝達経路や代謝プロセスに影響を与える可能性があることが示唆されています。
類似の化合物:
- (5E)-1-(2-クロロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオン
- (5E)-1-(2-ブロモフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオン
- (5E)-1-(2-メチルフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオン
比較: (5E)-1-(2-フルオロフェニル)-5-(1H-インドール-3-イルメチリデン)-1,3-ジアジナン-2,4,6-トリオンは、その類似体と比較して、フェニル環にフッ素原子が存在することが特徴です。このフッ素原子は、化合物の化学反応性、生物学的活性、薬物動態に大きな影響を与える可能性があります。フッ素は、有機化合物の安定性と親油性を高めることが知られており、これは薬物開発において有利になる可能性があります。
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Cinnamodendron dinisii essential oil: Contains bioactive compounds with similar structural features.
Uniqueness
What sets (5E)-1-(2-FLUOROPHENYL)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of a fluorophenyl group and an indole moiety within a diazinane trione framework
特性
分子式 |
C19H12FN3O3 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12FN3O3/c20-14-6-2-4-8-16(14)23-18(25)13(17(24)22-19(23)26)9-11-10-21-15-7-3-1-5-12(11)15/h1-10,25H,(H,22,24,26)/b11-9+ |
InChIキー |
NVBAPBSQOOUOPA-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=CC=C4F)O)/C=N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4F)O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















